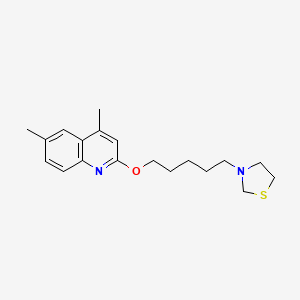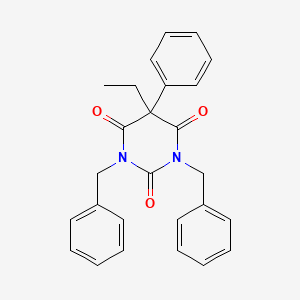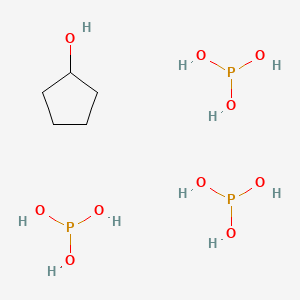
Phosphorous acid--cyclopentanol (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorous acid can be synthesized by the hydrolysis of phosphorus trichloride (PCl₃) with water or steam: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ] Cyclopentanol can be prepared from cyclopentene through an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
The industrial production of phosphorous acid typically involves the hydrolysis of phosphorus trichloride. Cyclopentanol is produced industrially by the hydrogenation of cyclopentanone, which is obtained from the decarboxylation of adipic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorous acid–cyclopentanol (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions .
Common Reagents and Conditions
Oxidation: Cyclopentanol reacts with KMnO₄ or K₂Cr₂O₇ in acidic conditions to form cyclopentanone.
Reduction: Phosphorous acid can be reduced to phosphine (PH₃) using strong reducing agents.
Substitution: Cyclopentanol can undergo substitution reactions to form various derivatives, such as cyclopentyl halides.
Major Products
Oxidation: Cyclopentanone
Reduction: Phosphine
Substitution: Cyclopentyl halides
Wissenschaftliche Forschungsanwendungen
Phosphorous acid–cyclopentanol (3/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for polymers
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of perfumes, medicines, and dyes.
Wirkmechanismus
The mechanism of action of phosphorous acid–cyclopentanol (3/1) involves its antioxidant properties. Phosphite esters, such as those formed from phosphorous acid, act as antioxidants by decomposing hydroperoxides and terminating radical chain reactions . This process involves the formation of stable radicals and the reduction of peroxyl radicals to alkoxyl radicals, which further react with phosphites to release aroxyl radicals .
Vergleich Mit ähnlichen Verbindungen
Phosphorous acid–cyclopentanol (3/1) can be compared with other similar compounds, such as:
Cyclopentanol: A cyclic alcohol with similar chemical properties but without the antioxidant properties of phosphorous acid.
Phosphorous acid: A diprotic acid with strong reducing properties but lacking the cyclic structure of cyclopentanol.
Cyclopentanone: The oxidized form of cyclopentanol, used in various industrial applications.
The uniqueness of phosphorous acid–cyclopentanol (3/1) lies in its combination of antioxidant properties from phosphorous acid and the cyclic structure of cyclopentanol, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
36761-38-3 |
|---|---|
Molekularformel |
C5H19O10P3 |
Molekulargewicht |
332.12 g/mol |
IUPAC-Name |
cyclopentanol;phosphorous acid |
InChI |
InChI=1S/C5H10O.3H3O3P/c6-5-3-1-2-4-5;3*1-4(2)3/h5-6H,1-4H2;3*1-3H |
InChI-Schlüssel |
MJALVYWCAPRNGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)O.OP(O)O.OP(O)O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)


![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
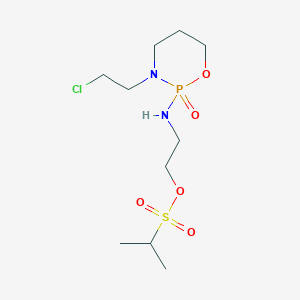
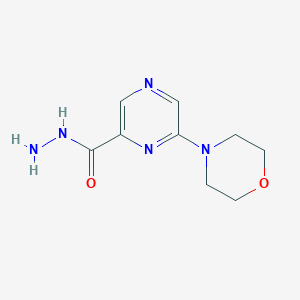
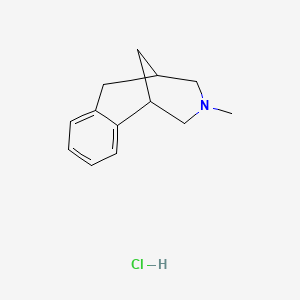
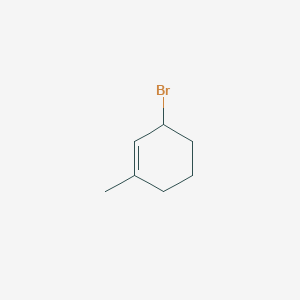

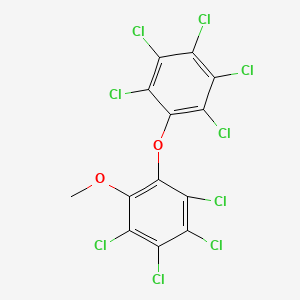
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
